molecular formula C9H16N2OS B13181102 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13181102
M. Wt: 200.30 g/mol
InChI Key: ZIOUGBPCIPUSOJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₆N₂OS
Molecular Weight: 200.30 g/mol
CAS Number: 1876771-90-2
Structural Features:

  • A propan-1-ol backbone with 2,2-dimethyl substitution, providing steric bulk.
  • A 4-methyl-1,3-thiazol-2-yl group attached to the terminal carbon of the propanol chain.
  • A primary amino group (-NH₂) at the β-position relative to the hydroxyl group.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-6-4-13-8(11-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3

InChI Key

ZIOUGBPCIPUSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring and the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Key Properties :

  • The amino group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological activity.
Structural Analogues with Thiazole Moieties
Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol C₉H₁₆N₂OS 200.30 Amino, dimethyl, 4-methylthiazole Reference compound
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol C₁₃H₁₂F₃NOS 287.30 Trifluoromethylphenyl, thiazole Bulky CF₃ group; increased lipophilicity
(Z)-2-[(2-Amino-4-thiazolyl)carbamoyl...]propionic acid C₁₀H₁₃N₃O₃S 255.29 Carbamoyl, azetidinyl Carboxylic acid functionality

Analysis :

  • Lipophilicity : The trifluoromethyl group in the analogue from significantly enhances lipophilicity, which may improve membrane permeability compared to the reference compound.
Heterocyclic Variants: Thiazole vs. Pyrazole
Compound Name Molecular Formula Heterocycle Functional Groups Key Differences
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol C₈H₁₅N₃O Pyrazole Methylpyrazole, amino-propanol Nitrogen-rich heterocycle; smaller size

Analysis :

  • thiazole’s sulfur atom, which may influence target selectivity.

Biological Activity

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole derivative that has garnered interest due to its potential biological activities. This compound features a propanol backbone with an amino group and a thiazole substituent, which enhances its interaction with biological targets. Its molecular formula is C9H16N2OSC_9H_{16}N_2OS, and it has a molecular weight of approximately 200.30 g/mol .

Biological Activities

Research indicates that 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol exhibits several significant biological activities:

1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains. The thiazole moiety is believed to play a crucial role in enhancing these antimicrobial effects by facilitating interactions with microbial enzymes and cellular structures .

2. Antifungal Properties
In addition to its antibacterial activity, 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has been evaluated for antifungal activity. Preliminary results suggest it may inhibit the growth of certain fungi, making it a candidate for developing antifungal agents .

3. Antiviral Potential
The compound's antiviral properties have also been explored, particularly its ability to interfere with viral replication processes. This aspect of its biological activity suggests potential applications in treating viral infections .

The biological activity of 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can be attributed to its structural characteristics:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors due to its unique structure, modulating enzyme activity or receptor signaling pathways.
  • Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol:

Compound NameStructural FeaturesUnique Properties
3-Amino-2-methylpropanolLacks thiazole ringSimpler structure, less biological activity
4-MethylthiazoleContains only the thiazole ringFocused on flavoring agents
5-MethylthiazoleSimilar ring structureUsed in pharmaceuticals but less complex

The unique combination of the thiazole moiety with a propanol backbone in this compound distinguishes it from others in terms of enhanced biological activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .

Case Study 2: Antifungal Activity
Research conducted on fungal strains showed that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 15 µg/mL. The mechanism appears to involve disruption of fungal cell wall synthesis .

Case Study 3: Antiviral Testing
In antiviral assays against Influenza A virus, the compound showed promising results with an IC50 value around 25 µM, indicating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted thiazole precursors with amino-alcohol intermediates. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or tetrahydrofuran) under inert atmospheres. Catalytic agents like sodium borohydride or palladium on carbon may enhance reduction efficiency for nitro or carbonyl groups. Optimization involves adjusting molar ratios, reaction time (typically 2–12 hours), and temperature (60–100°C). Post-synthesis purification via recrystallization (using methanol or DMF/ethanol mixtures) improves yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm backbone structure and substituent positions. For example, thiazole protons resonate at δ 6.8–7.5 ppm, while methyl groups appear as singlets near δ 1.2–1.5 ppm .
  • Infrared Spectroscopy (IR) : Peaks at 3300–3500 cm1^{-1} (N-H stretch) and 1650–1750 cm1^{-1} (C=O or C=N) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion ([M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity (±0.3% tolerance) .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Byproducts like unreacted thiazole intermediates or hydroxylated derivatives may form. These are identified via thin-layer chromatography (TLC) and HPLC with UV detection. Impurity removal involves column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC. Structural confirmation uses MS/MS fragmentation and comparative NMR .

Advanced Research Questions

Q. How can researchers evaluate the antifungal activity of this compound, and what in vitro models are appropriate?

  • Methodological Answer : Antifungal assays against Candida albicans or Aspergillus fumigatus involve:

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) using CLSI guidelines (e.g., RPMI-1640 media, 48-hour incubation) .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects by sampling viability at 0–72 hours.
  • Mechanistic Studies : Measure ergosterol biosynthesis inhibition via LC-MS or fluorescence assays .

Q. What computational strategies predict the compound’s binding affinity with fungal cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP51 (lanosterol 14α-demethylase). Key residues (e.g., heme iron coordination) guide binding pose validation .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme complexes. Calculate binding free energies via MM-PBSA .

Q. How can structural contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content). Standardize protocols by:

  • Cross-Validation : Replicate assays in multiple labs using identical fungal strains and media.
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. fluoro groups on thiazole) to isolate pharmacophores .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified substituents?

  • Methodological Answer :

  • Thiazole Modifications : 4-Methyl substitution enhances lipophilicity and membrane penetration vs. 5-bromo analogs, which improve CYP51 binding but reduce solubility .
  • Amino-Alcohol Chain : Shorter chains (e.g., propanol vs. butanol) decrease toxicity while maintaining antifungal potency .

Q. How can synthesis be scaled to gram quantities without compromising purity?

  • Methodological Answer :

  • Catalytic Hydrogenation : Replace NaBH4_4 with Pd/C under H2_2 pressure (50 psi) for nitro-group reduction.
  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during condensation steps .

Q. What metabolomic approaches identify degradation products under physiological conditions?

  • Methodological Answer : Incubate the compound in simulated gastric fluid (pH 2.0) or liver microsomes. Analyze metabolites via:

  • LC-HRMS : Detect hydroxylated or N-demethylated derivatives.
  • Stable Isotope Tracing : Use 13^{13}C-labeled compound to track metabolic pathways .

Data Contradiction Analysis Example

Conflict : Antifungal MIC values vary between 2 µg/mL ( ) and 8 µg/mL () for C. albicans.
Resolution : Differences may stem from:

  • Strain Variability: Use ATCC reference strains (e.g., ATCC 90028).
  • Assay Medium: RPMI-1640 vs. Sabouraud dextrose broth alter drug solubility.
  • Inoculum Size: Standardize to 1–5 × 103^3 CFU/mL .

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